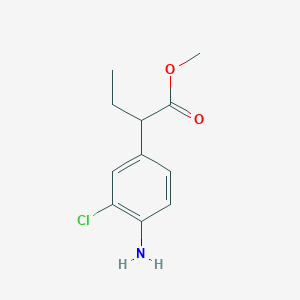![molecular formula C11H8F3NO3 B13662076 Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13662076.png)
Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its significant biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions . The trifluoromethyl group attached to the benzene ring enhances the compound’s chemical stability and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate typically involves a [3+2] cycloaddition reaction. One common method is the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method provides good to excellent yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, such as enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-aryl-1,2-oxazole-3-carboxylates: These compounds share a similar isoxazole core but differ in the substitution pattern on the benzene ring.
6-Trifluoromethyl-4,7a-dihydro-3aH-thiopyrano[3,4-d]isoxazole-3-carboxylate: This compound has a similar trifluoromethyl group but a different heterocyclic system.
Uniqueness
Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its stability and activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H8F3NO3 |
|---|---|
Peso molecular |
259.18 g/mol |
Nombre IUPAC |
ethyl 6-(trifluoromethyl)-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C11H8F3NO3/c1-2-17-10(16)9-7-4-3-6(11(12,13)14)5-8(7)15-18-9/h3-5H,2H2,1H3 |
Clave InChI |
IAIHHBLRAODCKV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=CC(=CC2=NO1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13662021.png)

![Methyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13662038.png)
![3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13662040.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13662050.png)

![6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13662055.png)




